molecular formula C9H10F2N6O2S B2757563 methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate CAS No. 956440-79-2

methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

Cat. No. B2757563
CAS RN: 956440-79-2
M. Wt: 304.28
InChI Key: YABKWAWBXJVBHE-UHFFFAOYSA-N
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Description

“Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C9H10F2N6O2S. It has a molecular weight of 304.28 .

Scientific Research Applications

Antimicrobial Agent Design

Researchers have focused on the synthesis of new chemical compounds with potential antimicrobial properties. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents have been explored. These compounds, synthesized via a Vilsmeier–Haack reaction approach, demonstrated broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. This suggests the compound's framework could be beneficial in designing new antimicrobial agents (Bhat et al., 2016).

Molecular Structure and Pharmaceutical Properties

The molecular structure of related compounds has been studied to understand their potential pharmaceutical applications. Investigations into hydrogen-bonded chains and sheets in similar methyl pyrazole derivatives reveal intricate molecular interactions that can influence the compound's pharmaceutical properties. Such insights are crucial for drug design, where the molecular arrangement can affect bioavailability and efficacy (Portilla et al., 2007).

Synthesis Methodology Development

The development of new synthesis methodologies for pharmacologically relevant compounds is another critical area of research. Studies on the synthesis and biological evaluation of cyclooxygenase-2 inhibitors have led to the identification of potent and selective inhibitors, highlighting the importance of innovative synthesis routes in discovering new therapeutic agents (Penning et al., 1997).

Reactivity and Functionalization Studies

Research on the reactivity and functionalization of pyrazole derivatives provides valuable insights into the chemical behavior of these compounds. Such studies are essential for developing new chemical entities with desired pharmacological properties. For example, the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one has been explored to understand its potential for further chemical modifications (Mironovich & Shcherbinin, 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

methyl 1-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N6O2S/c1-19-8(18)5-2-3-16(15-5)4-20-9-14-13-7(6(10)11)17(9)12/h2-3,6H,4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABKWAWBXJVBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=C(N2N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

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